![molecular formula C7H8ClNS2 B1519904 2-(氨甲基)噻吩并[3,2-b]噻吩盐酸盐 CAS No. 1172699-35-2](/img/structure/B1519904.png)

2-(氨甲基)噻吩并[3,2-b]噻吩盐酸盐

描述

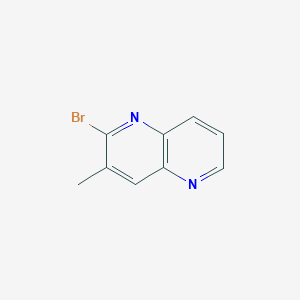

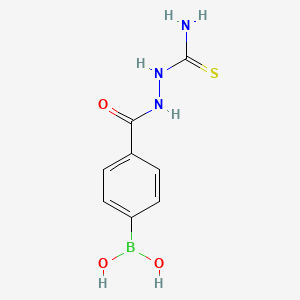

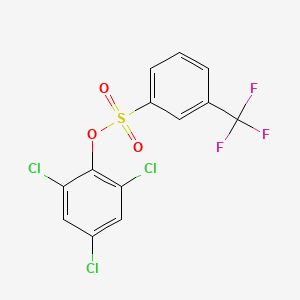

“2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride” is a compound that consists of two fused thiophene rings . It is a white solid with the molecular formula C7H7NS2 . It is also known as 2-(Aminomethyl)-1,4-dithiapentalene hydrochloride, or (Thieno[3,2-b]thien-2-yl)methylamine hydrochloride .

Synthesis Analysis

The synthesis of thienothiophene, which is the core structure of the compound, involves cyclization reactions of substituted thiophenes . More efficient syntheses of thienothiophene and its derivatives involve cyclization reactions of substituted thiophenes .Molecular Structure Analysis

The molecular structure of “2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride” consists of two fused thiophene rings . The compound is aromatic and bicyclic .Physical And Chemical Properties Analysis

“2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride” is a white solid . It has a molecular weight of 205.73 . The compound has higher LUMO energy levels than PC61BM, indicating that it can be used in photovoltaic applications .科学研究应用

1. Antioxidant Potential and Enzyme Inhibition

- Application : Thieno[2,3-b]thiophene derivatives have been evaluated for their in vitro antioxidant potential, α-glucosidase and β-glucuronidase inhibition, and anticancer activity against PC-3 cell lines .

- Method : The compounds were synthesized and then tested for their antioxidant potential and enzyme inhibition .

- Results : Compounds 2b, 5a, and 5b showed potent inhibition of β-glucuronidase enzyme, more active than the standard d-saccharic acid 1,4-lactone. Compounds 5a and 5b were also found to be potent α-glucosidase inhibitors as compared to the standard drug acarbose .

2. Industrial Chemistry and Material Science

- Application : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these applications were not provided in the source .

3. Photovoltaic and Photocatalytic Applications

- Application : Thieno[3,2-b]thiophene-based photosensitizers have been used in photovoltaic and photocatalytic applications . They have been used in dye-sensitized solar cells (DSSCs) and photocatalytic hydrogen production systems .

- Method : Organic dyes based on thieno[3,2-b]thiophene π-linker comprising different alkyl side chains were synthesized and characterized. Their photophysical and electrochemical properties were studied .

- Results : A power conversion efficiency (PCE) of 5.25% in DSSCs and a decent H2 turnover number (TON) of 5170 (48 h) in platinized TiO2 hydrogen production system were demonstrated .

4. Dye-Sensitized Solar Cells

- Application : Thieno[3,2-b]thiophene-based push–pull organic dyes have been used in dye-sensitized solar cells .

- Method : The dyes were synthesized and their optical and electrochemical properties were studied .

- Results : Triphenylamine−thienothiophene functionalized with a cyanoacetic acid anchoring group displayed the highest conversion efficiency (3.68%) as the dye sensitizer in nanocrystalline TiO2 solar cells .

5. Donor-Acceptor Copolymers

- Application : Thieno[3,2-b]thiophene may be used as conjugated side chains in the synthesis of donor-acceptor copolymers .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : It finds potential applications in the enhancement of power conversion efficiency (PCE) for organic solar cells .

6. Pharmaceutical Therapies

- Application : The thieno[2,3-b]thiophene moiety has been used in the design of novel pharmaceutical therapies .

- Method : Its enaminones derivatives are versatile synthons and have a lot of synthetic applications .

- Results : These derivatives are used in the synthesis of a wide variety of naturally occurring alkaloids and pharmaceutical drugs .

7. Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

- Application : Fused thiophene systems, such as thieno[3,2-b]thiophene, are found to be compatible in tuning the band gap and display diverse potential applications ranging from OLEDs, OFETs .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these applications were not provided in the source .

8. Fluorescent Probes

- Application : Thieno[3,2-b]thiophene derivatives have been used in the design of fluorescent probes .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these applications were not provided in the source .

9. Chalcogen Bonded Cascades

安全和危害

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements are P260;P280;P301+P312, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to call a POISON CENTER or doctor/physician if feeling unwell .

属性

IUPAC Name |

thieno[3,2-b]thiophen-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS2.ClH/c8-4-5-3-7-6(10-5)1-2-9-7;/h1-3H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQIZHGWYJUOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1SC(=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

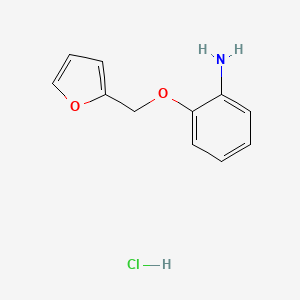

![(2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone](/img/structure/B1519832.png)

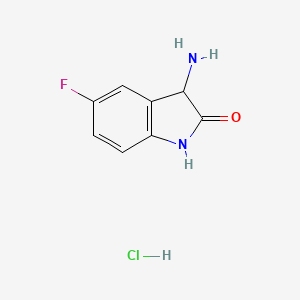

![4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519839.png)

![2-(3-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1519840.png)